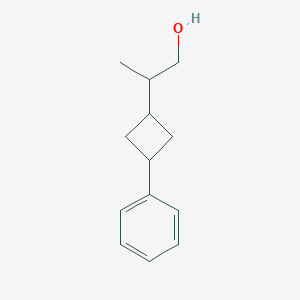
3-甲基-2-氧代咪唑啉-4-羧酸
描述
“3-Methyl-2-oxoimidazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C5H8N2O3 . It contains a total of 18 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 five-membered ring . The compound also includes 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of oxazolines, which are similar to our compound, typically involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols has been established in the presence of a boronic acid catalyst .Molecular Structure Analysis
The molecular structure of “3-Methyl-2-oxoimidazolidine-4-carboxylic acid” includes a five-membered ring, a carboxylic acid (aliphatic), a urea (-thio) derivative, and a hydroxyl group .Chemical Reactions Analysis
While specific chemical reactions involving “3-Methyl-2-oxoimidazolidine-4-carboxylic acid” are not well-documented, related compounds such as oxazolines and thiazolidines have been studied extensively . These studies suggest that the compound may undergo similar reactions.Physical And Chemical Properties Analysis
The compound has a molecular weight of 144.13 . It is a powder at room temperature .科学研究应用
Comprehensive Analysis of 3-Methyl-2-oxoimidazolidine-4-carboxylic Acid Applications
3-Methyl-2-oxoimidazolidine-4-carboxylic acid is a versatile compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Pharmaceutical Synthesis: This compound is an analog of (S)-pyroglutamic acid, which is a component of peptide hormones and pharmaceutical candidates. It serves as both a precursor and a metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril, used in treating hypertension . Its role in the synthesis of drugs for conditions like pain, cancer, and hepatitis C has been highlighted in recent patents .
Structural Biology: The X-ray crystal structure of 3-Methyl-2-oxoimidazolidine-4-carboxylic acid reveals that it crystallizes in the orthorhombic chiral space group with distinct conformers occurring at alternating positions within helices supported by hydrogen bonds . This structural information is crucial for understanding the compound’s interaction with biological molecules.
Enzyme Inhibition: Metabolites extracted from microorganisms, including derivatives of 3-Methyl-2-oxoimidazolidine-4-carboxylic acid, have potential as inhibitors of glycosidases, such as α-glucosidase and α-amylase . These enzymes are involved in carbohydrate metabolism, and their inhibition is a significant area of research for treating disorders like diabetes and obesity.
Nanotechnology: Carboxylic acids, including 3-Methyl-2-oxoimidazolidine-4-carboxylic acid, are used in nanotechnology as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . Their high solubility in polar solvents and active chemical structure make them ideal for this application.
Organic Synthesis: In organic synthesis, 3-Methyl-2-oxoimidazolidine-4-carboxylic acid can be used to obtain small molecules and macromolecules. Its highly polar chemical structure and reactivity make it a valuable compound for substitution, elimination, oxidation, and coupling reactions .
Antibacterial Research: The compound’s derivatives have been analyzed in silico for their molecular structure and potential as antibacterial agents . This includes molecular docking analysis to determine their suitability for in vitro antibacterial activity testing.
Peptide Research: As a structural analog of naturally occurring amino acids, 3-Methyl-2-oxoimidazolidine-4-carboxylic acid is used in peptide research. It forms the N-termini of several biologically active peptides, which are essential for various physiological processes .
Crystallography: The compound’s ability to form needle-like crystals with specific dimensions makes it suitable for X-ray crystallographic analysis, which is fundamental in determining the three-dimensional structures of molecules .
安全和危害
未来方向
属性
IUPAC Name |
3-methyl-2-oxoimidazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-7-3(4(8)9)2-6-5(7)10/h3H,2H2,1H3,(H,6,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYGFIXCFRITFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-oxoimidazolidine-4-carboxylic acid | |
CAS RN |
1314897-94-3 | |
| Record name | 3-methyl-2-oxoimidazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2778543.png)





![4-{[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2778556.png)



![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2778561.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide](/img/structure/B2778564.png)
![N-(2,4-difluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2778565.png)